molecular formula C32H66NO7P B1683347 (2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate CAS No. 99103-16-9

(2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate

Cat. No.: B1683347
CAS No.: 99103-16-9
M. Wt: 607.8 g/mol
InChI Key: BHJZCBICHQXZMV-JGCGQSQUSA-N
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Description

(2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate is a complex organic compound with a unique structure that includes acetyloxy, octadecyloxy, and trimethylammonio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes esterification, phosphorylation, and quaternization reactions. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Industry: It can be used in the development of surfactants and emulsifiers for various industrial processes.

Mechanism of Action

The mechanism of action of (2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amphiphilic molecules with acetyloxy, octadecyloxy, or trimethylammonio groups. Examples include:

  • (2r)-2-(Acetyloxy)-3-(dodecyloxy)propyl 6-(trimethylammonio)hexyl phosphate
  • (2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate

Uniqueness

What sets (2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate apart is its specific combination of functional groups, which confer unique properties such as enhanced membrane integration and potential for diverse chemical modifications. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

99103-16-9

Molecular Formula

C32H66NO7P

Molecular Weight

607.8 g/mol

IUPAC Name

[(2R)-2-acetyloxy-3-octadecoxypropyl] 6-(trimethylazaniumyl)hexyl phosphate

InChI

InChI=1S/C32H66NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24-27-37-29-32(40-31(2)34)30-39-41(35,36)38-28-25-22-20-23-26-33(3,4)5/h32H,6-30H2,1-5H3/t32-/m1/s1

InChI Key

BHJZCBICHQXZMV-JGCGQSQUSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-O-octadecyl-2-acetyl-sn-glycero-3-phosphoric acid-6'-trimethylammonium hexyl ester
U 66985
U-66985

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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